molecular formula C7H13N5 B13697926 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine

1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine

Cat. No.: B13697926
M. Wt: 167.21 g/mol
InChI Key: SVMVLKZMHVANJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with guanidine under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents under reflux conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(1,3-Dimethyl-4-pyrazolyl)methyl]amine: Similar structure but with an amine group instead of guanidine.

    1-[(1,3-Dimethyl-4-pyrazolyl)methyl]thiourea: Contains a thiourea moiety instead of guanidine.

    1-[(1,3-Dimethyl-4-pyrazolyl)methyl]urea: Features a urea group in place of guanidine.

Uniqueness: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is unique due to the presence of both the pyrazole ring and the guanidine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methyl]guanidine

InChI

InChI=1S/C7H13N5/c1-5-6(3-10-7(8)9)4-12(2)11-5/h4H,3H2,1-2H3,(H4,8,9,10)

InChI Key

SVMVLKZMHVANJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN=C(N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.